(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine
Description
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine is a secondary amine characterized by a branched alkyl chain (5-methylheptan-3-yl) and a tetrahydrofuran-derived oxolan-2-ylmethyl group. The compound’s structure combines lipophilic and polar motifs, with the oxolane (tetrahydrofuran) moiety providing hydrogen-bond acceptor capability and the branched alkyl chain contributing to hydrophobicity.
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)heptan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-4-11(3)9-12(5-2)14-10-13-7-6-8-15-13/h11-14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULPBVSPPEETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of 5-methylheptan-3-ol with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the starting materials. The process may include purification steps to obtain the compound in its pure form. The production is carried out in specialized chemical plants equipped with the necessary infrastructure to handle large-scale synthesis.
Chemical Reactions Analysis
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation Common reagents include : Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride .
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Various alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its therapeutic potential in various medical conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine with structurally related amines, focusing on molecular features and inferred properties:
Key Observations:
- Alkyl Chain Impact : The 5-methylheptan-3-yl group confers greater hydrophobicity compared to isopropyl or 5-methylhexan-2-yl, likely enhancing membrane permeability but reducing aqueous solubility .
- Electron-Donating Effects : The oxolane oxygen acts as a hydrogen-bond acceptor, which may facilitate interactions with biological targets, unlike purely alkyl or aryl substituents .
Biological Activity
Structural Composition
The compound consists of:
- A 5-methylheptan-3-yl moiety, which is a branched alkyl chain that may enhance lipophilicity.
- An oxolan (tetrahydrofuran) ring, which is known for its ability to participate in various chemical reactions and interactions due to its ether functionality.
- An amine group , which can act as a hydrogen bond donor and acceptor, potentially influencing biological interactions.
Molecular Formula
The molecular formula for (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine can be derived based on its components, leading to a structure that suggests significant potential for interaction with biological systems.
Comparative Studies
A study evaluating thiazolidinone derivatives indicated that compounds with similar structural features demonstrated minimal inhibitory concentrations (MIC) ranging from 36.5 to 211.5 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess comparable antimicrobial efficacy.
Antiviral Potential
The presence of an amine group in the structure may also suggest potential antiviral properties. Compounds that act as allosteric modulators against viruses such as Hepatitis B have been noted for their effectiveness . The structural similarity of this compound to these modulators could imply a similar mechanism of action.
Cytotoxicity and Selectivity
Research into related compounds indicates that many exhibit low cytotoxicity against human cell lines while maintaining potent antimicrobial effects . Understanding the selectivity indices of this compound will be crucial for determining its therapeutic viability.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | MBC (µM) | Organism Tested |
|---|---|---|---|
| Compound 5d | 37.9 | 75.9 | S. aureus |
| Compound 5g | 43.0 | 86.0 | E. coli |
| Compound 5k | 211.5 | 282.0 | L. monocytogenes |
Table 2: Structural Characteristics
| Component | Description |
|---|---|
| Alkyl Chain | 5-Methylheptan |
| Ring Structure | Oxolane (Tetrahydrofuran) |
| Functional Group | Amine |
Case Study: Antimicrobial Efficacy of Oxolane Derivatives
In a recent study focused on oxolane derivatives, researchers synthesized several compounds and tested their antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that modifications in the alkyl chain length significantly influenced antimicrobial potency, indicating that similar modifications in this compound could yield favorable results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
